molecular formula C18H20N2OS B5861594 3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No. B5861594
M. Wt: 312.4 g/mol
InChI Key: SIDJSPOOOCKHMT-UHFFFAOYSA-N
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Description

3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of benzoquinazolinones, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis and Derivatives : The compound undergoes various chemical transformations, including reactions with nucleophiles such as alkali metal alkoxides, piperazine, and 2-sulfanylethanol, leading to the formation of diverse derivatives. These reactions are crucial for the development of new compounds with potential applications in pharmaceuticals and material science (Markosyan et al., 2018).

Biomedical Applications

  • Antitumor Properties : Derivatives of this compound have been explored for their antitumor properties, particularly in an ascites carcinoma model. The exploration of these derivatives opens avenues for new therapeutic agents in cancer treatment (Markosyan et al., 2019).
  • Antineoplastic Properties : The antineoplastic properties of synthesized compounds related to 3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one have been studied, indicating its potential use in developing new cancer treatments (Markosyan et al., 2014).

Structural and Physicochemical Analysis

  • Molecular and Supramolecular Structures : Studies have been conducted on the molecular and supramolecular structures of derivatives of this compound. These include X-ray, NMR, DFT, and Hirshfeld analyses, which are critical for understanding the compound's properties and potential applications (Abuelizz et al., 2021).

Pharmaceutical Research

  • Antibacterial Activity : Some derivatives have been studied for their antibacterial properties, highlighting the potential of this compound as a precursor in developing new antibacterial agents (Alagarsamy et al., 2015).
  • Antioxidant Studies : Quinazolin derivatives, including those related to this compound, have been synthesized and characterized for their potential as antioxidants. Their efficacy against DPPH and Nitric oxide (NO) radical scavengers has been evaluated, indicating their potential in oxidative stress-related therapies (Al-azawi, 2016).

Novel Compound Synthesis

  • Isoquinolinoquinazolinones Synthesis : An innovative methodology involving this compound was used in synthesizing novel isoquinolinoquinazolinones, demonstrating its role in complex organic syntheses (Bahadorikhalili et al., 2018).

properties

IUPAC Name

5,5-dimethyl-2-methylsulfanyl-3-prop-2-enyl-6H-benzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-5-10-20-16(21)14-15(19-17(20)22-4)13-9-7-6-8-12(13)11-18(14,2)3/h5-9H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDJSPOOOCKHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SC)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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